ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate
Overview
Description
Ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C33H30N2O5S and its molecular weight is 566.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 566.18754324 g/mol and the complexity rating of the compound is 852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Organic Synthesis and Structural Analysis: Researchers have developed various methodologies for synthesizing related compounds, focusing on their structural and chemical properties. For instance, compounds synthesized through cyclopropanation and condensation reactions have been analyzed for their antimicrobial and antioxidant activities, showcasing the chemical versatility of thiophene derivatives in medicinal chemistry (K. Raghavendra et al., 2016) Synthesis of lignan conjugates via cyclopropanation: Antimicrobial and antioxidant studies.
Biological Activities
Antimicrobial and Antioxidant Studies
The synthesized compounds exhibit significant antimicrobial and antioxidant properties, highlighting their potential in developing new therapeutic agents. For example, certain derivatives demonstrated excellent antibacterial and antifungal properties, along with profound antioxidant potential (K. Raghavendra et al., 2016) Synthesis of lignan conjugates via cyclopropanation: Antimicrobial and antioxidant studies.
Antiproliferative Activity
A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes (TR560) and its derivatives revealed pronounced anti-proliferative activity with significant tumor cell selectivity, especially against specific tumor cell types like leukemia/lymphoma and prostate cancer cells. This suggests the potential of these compounds in targeted cancer therapy (Joice Thomas et al., 2017) Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes.
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5S/c1-4-38-23-16-14-21(15-17-23)27-20-41-32(30(27)33(37)40-6-3)35-31(36)26-19-29(34-28-13-8-7-12-25(26)28)22-10-9-11-24(18-22)39-5-2/h7-20H,4-6H2,1-3H3,(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBTVAQPXYYOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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